

Physiological Effects of Substance P (2-11)

Administration: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Substance P (2-11)

Cat. No.: B15619606

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Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a well-established mediator of a wide array of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. Its biological activities are primarily mediated through the neurokinin-1 receptor (NK1R). While the physiological effects of the full-length Substance P (1-11) are extensively documented, its metabolic fragments also exhibit biological activity. This technical guide focuses on the physiological effects of the administration of **Substance P (2-11)**, a C-terminal fragment of Substance P. This document provides a comprehensive overview of the known biological activities of SP (2-11), with a particular focus on its effects on gastrointestinal motility. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the substance P system.

Introduction

Substance P (SP) is a neuropeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. It is widely distributed throughout the central and peripheral nervous systems and plays a significant role in numerous physiological and pathological processes[1]. The diverse actions of SP are initiated by its binding to neurokinin receptors, with the highest affinity for the NK1 receptor[2]. Upon release, SP can be cleaved by various peptidases into smaller fragments. These fragments are not merely inactive degradation

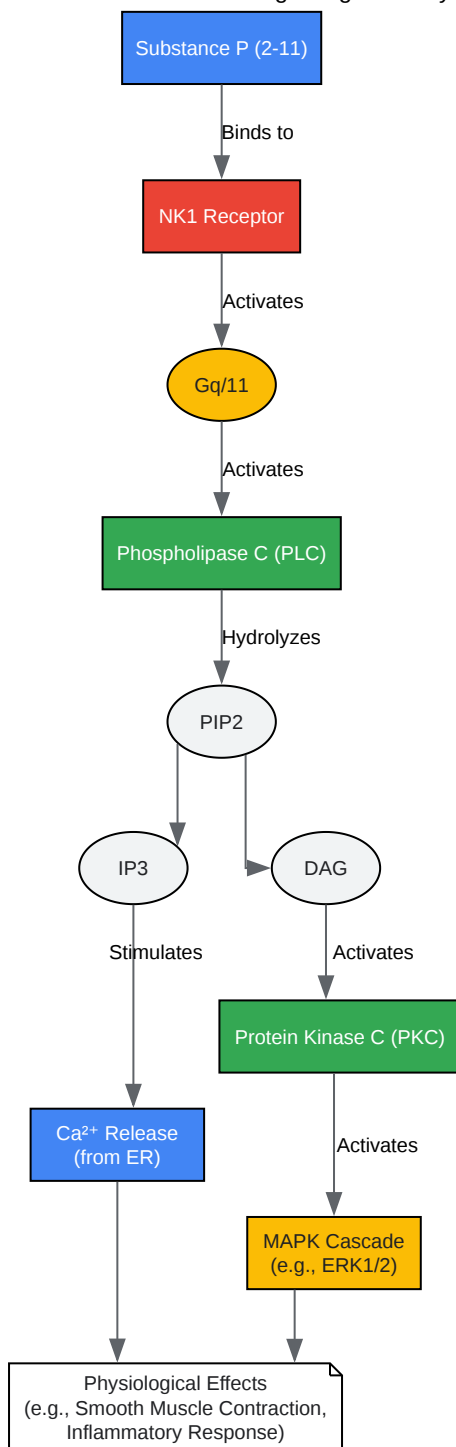
products; some retain biological activity and may exhibit distinct physiological profiles compared to the parent peptide.

Substance P (2-11) is a C-terminal fragment of SP that has been identified as a metabolite^[3]. While research on SP (2-11) is less extensive than that on the full-length peptide, existing evidence indicates it possesses biological activity, particularly in modulating smooth muscle contraction. Understanding the specific effects of SP (2-11) is crucial for a complete comprehension of the substance P system and for the development of targeted therapeutics.

Signaling Pathways

The physiological effects of Substance P and its fragments are mediated through the activation of G protein-coupled receptors, primarily the NK1 receptor. The binding of an agonist to the NK1 receptor initiates a cascade of intracellular signaling events.

General Substance P Signaling Pathway

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General signaling cascade initiated by Substance P receptor activation.

Physiological Effects

Gastrointestinal Effects

The most well-documented physiological effect of **Substance P (2-11)** is its ability to induce smooth muscle contraction in the gastrointestinal tract.

3.1.1. Guinea Pig Ileum Contraction

Substance P (2-11) has been shown to have contracting activities on the guinea pig ileum[3]. This effect is characteristic of tachykinin peptides and is mediated through the activation of neurokinin receptors on smooth muscle cells.

Quantitative Data: Guinea Pig Ileum Contraction

Agonist	EC50 (M)	Maximum Response (% of Substance P)	Reference
Substance P	1.2×10^{-9}	100%	[4]
Substance P (2-11)	Data not available	Data not available	

Note: While the contractile activity of SP (2-11) is reported, specific dose-response data such as EC50 and maximum response relative to full-length SP are not readily available in the reviewed literature.

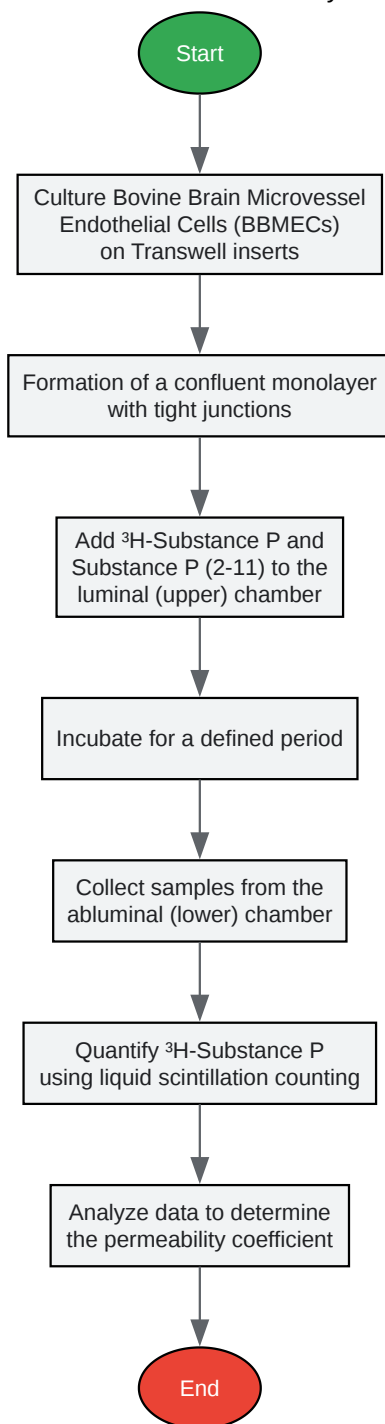
Blood-Brain Barrier Permeability

In an in vitro model of the blood-brain barrier (BBB) using bovine brain microvessel endothelial cells (BBMECs), **Substance P (2-11)** was observed as a minor metabolite of SP[3].

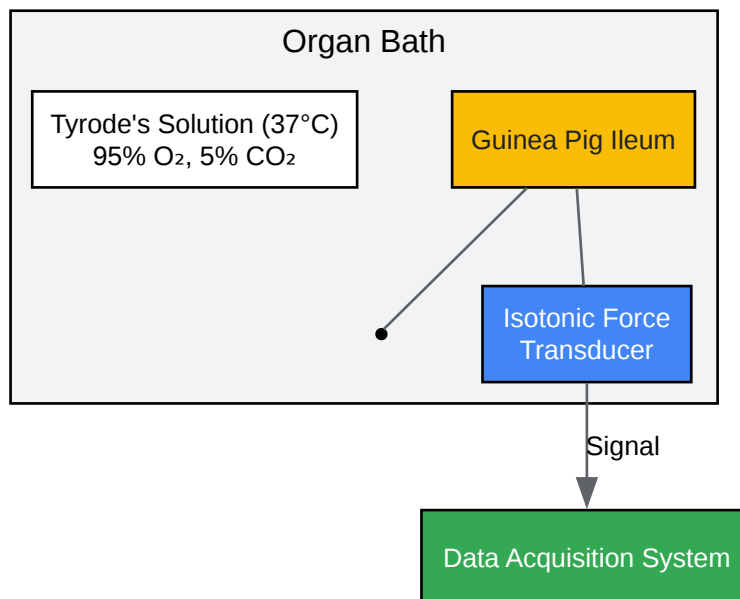
Interestingly, SP (2-11) was also found to inhibit the permeation of radiolabeled Substance P across the BBMEC monolayer. This suggests that SP (2-11) may interact with transport or enzymatic systems at the BBB.

Experimental Workflow: In Vitro Blood-Brain Barrier Permeability Assay

In Vitro Blood-Brain Barrier Permeability Assay Workflow



Isolated Guinea Pig Ileum Experimental Setup



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- To cite this document: BenchChem. [Physiological Effects of Substance P (2-11) Administration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619606#physiological-effects-of-substance-p-2-11-administration]

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